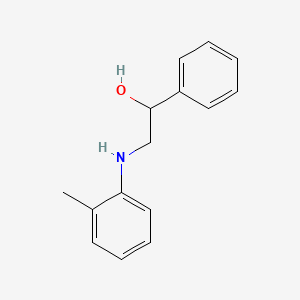
1-Phenyl-2-(2-methylanilino)ethanol
Cat. No. B8509115
M. Wt: 227.30 g/mol
InChI Key: IWIGQHTUIFZCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06867298B2
Procedure details


A 15 mL screw top test tube fitted with a PTFE septum cap was purged with argon before addition of CuI (5.0 mg, 0.026 mmol, 2.6 mol %), NaOH (83.0 mg, 2.08 mmol), and rac-2-amino-1-phenylethanol (143 mg, 1.04 mmol). 2-Iodotoluene (159 μL, 1.25 mmol) and isopropyl alcohol (1.0 mL) were added, via syringe, under argon. The septum cap was replaced with a solid, Teflon-lined cap and the reaction was stirred magnetically at 90° C. for 48 h. The resulting homogeneous solution was allowed to cool before dilution with 10 mL brine. The reaction mixture was transferred to a separatory funnel and extracted with methylene chloride (3×10 mL). The organics were washed with 0.1 M NaOH (2×10 mL), washed with brine (1×15 mL), dried over MgSO4 and concentrated. The crude material was purified by silica gel chromatography using methylene chloride. The product was obtained as a pale yellow, viscous oil in 92% yield (217.4 mg).
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Four



Name
CuI
Quantity
5 mg
Type
catalyst
Reaction Step Five

Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][CH2:4][CH:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[OH:6].I[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH3:20].C(O)(C)C>[Cl-].[Na+].O.[Cu]I>[C:7]1([CH:5]([OH:6])[CH2:4][NH:3][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[CH3:20])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,5.6.7|
|
Inputs


Step One
[Compound]
|
Name
|
PTFE
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
159 μL
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(C=CC=C1)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Step Three
[Compound]
|
Name
|
Teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
brine
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Step Five
|
Name
|
|
|
Quantity
|
83 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
143 mg
|
|
Type
|
reactant
|
|
Smiles
|
NCC(O)C1=CC=CC=C1
|
|
Name
|
CuI
|
|
Quantity
|
5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred magnetically at 90° C. for 48 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The septum cap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
lined cap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was transferred to a separatory funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride (3×10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organics were washed with 0.1 M NaOH (2×10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (1×15 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by silica gel chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was obtained as a pale yellow, viscous oil in 92% yield (217.4 mg)
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C(CNC1=C(C=CC=C1)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
